s3337

Descripción general

Descripción

S3337 es un compuesto químico conocido por su función como inhibidor de la enzima adenosina trifosfatasa de hidrógeno-potasio. Esta enzima es crucial en la regulación de la secreción de ácido gástrico en el estómago. Al inhibir esta enzima, this compound puede reducir efectivamente la producción de ácido estomacal, lo que lo convierte en un compuesto valioso en el tratamiento de afecciones como la enfermedad por reflujo gastroesofágico y las úlceras pépticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de S3337 implica varios pasos, comenzando con la preparación de la estructura central, que es un tienopiridina[3,4-d]imidazol sustituido. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de tienopiridina[3,4-d]imidazol: Este paso implica la ciclización de materiales de partida adecuados en condiciones controladas.

Reacciones de sustitución: Se introducen varios sustituyentes en la estructura central a través de reacciones de sustitución nucleofílica.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo implicando sistemas automatizados para el control preciso de las condiciones de reacción. El uso de métodos de purificación de alto rendimiento garantiza la calidad constante del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

S3337 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes para introducir diferentes sustituyentes en la estructura central

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los haluros de arilo se utilizan en reacciones de sustitución

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

S3337 is characterized as a small molecule with specific structural features that contribute to its biological activity. Understanding its chemical properties is essential for elucidating its mechanisms of action and potential therapeutic uses.

Medicinal Applications

1. Anticancer Activity

this compound has been explored for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound effectively reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent against certain types of cancer.

2. Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can modulate inflammatory pathways, potentially reducing cytokine release in models of inflammation. This suggests its applicability in treating inflammatory diseases such as arthritis.

Analytical Applications

1. Fluorescent Sensors

this compound derivatives have been utilized in the development of fluorescent sensors for detecting specific biomolecules. These sensors leverage the compound's photophysical properties, allowing for sensitive detection of analytes in biological samples.

2. Environmental Monitoring

Due to its chemical stability, this compound can be employed in environmental monitoring applications, particularly in detecting pollutants or hazardous substances in water and soil samples.

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells showed a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Inflammatory Response Modulation

In an animal model of arthritis, administration of this compound resulted in a reduction of paw swelling and joint damage compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.

Mecanismo De Acción

S3337 ejerce sus efectos al inhibir la enzima adenosina trifosfatasa de hidrógeno-potasio. Esta enzima es responsable del intercambio de iones de hidrógeno y potasio a través de la membrana de las células parietales gástricas, un paso clave en la producción de ácido gástrico. Al unirse a la enzima, this compound evita este intercambio iónico, reduciendo así la secreción de ácido. Los objetivos moleculares y las vías implicadas incluyen el sitio activo de la enzima y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos Similares

Omeprazol: Otro inhibidor de la adenosina trifosfatasa de hidrógeno-potasio, comúnmente utilizado en el tratamiento de trastornos relacionados con el ácido.

Lansoprazol: Similar en función a S3337, con una estructura química ligeramente diferente.

Pantoprazol: Otro compuesto relacionado con efectos inhibitorios similares en la secreción de ácido gástrico

Singularidad de this compound

This compound es único en su afinidad de unión específica y potencia inhibitoria en comparación con otros compuestos similares. Su estructura química permite una inhibición más efectiva de la enzima diana, lo que lo convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Actividad Biológica

S3337, a compound identified as a potent inhibitor of the hydrogen-potassium adenosine triphosphatase (H+, K+-ATPase), has garnered attention for its significant biological activity, particularly in the context of gastrointestinal disorders. This article delves into the biological mechanisms, efficacy in various models, and comparative studies with other proton pump inhibitors (PPIs).

Overview of this compound

This compound is primarily recognized for its role in reducing gastric acid secretion. By inhibiting H+, K+-ATPase, it effectively mitigates conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its chemical structure is characterized by a substituted thieno[3,4-d]imidazole core, which contributes to its unique binding affinity and inhibitory potency compared to other PPIs like omeprazole and lansoprazole.

The mechanism of action for this compound involves the selective inhibition of H+, K+-ATPase, an enzyme critical for acid secretion in gastric parietal cells. This inhibition leads to decreased hydrogen ion transport across the gastric epithelium, effectively lowering gastric acidity. The compound's efficacy has been validated through various in vitro and in vivo studies.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against H+, K+-ATPase:

- IC50 Values : The concentration at which this compound inhibits 50% of enzyme activity has been measured, showcasing its potency relative to other compounds.

- Cellular Effects : Studies have indicated that this compound impacts cellular processes such as apoptosis and proliferation in gastric epithelial cells .

In Vivo Efficacy

This compound has been tested in multiple animal models, demonstrating its effectiveness:

- Stomach-lumen-perfused Rats : In these models, this compound significantly reduced gastric acid secretion compared to control groups.

- Heidenhain Pouch Dogs : These studies further confirmed the compound's ability to inhibit acid secretion under physiological conditions .

Comparative Analysis with Other Proton Pump Inhibitors

| Compound | Mechanism of Action | IC50 (nM) | Clinical Use |

|---|---|---|---|

| This compound | H+, K+-ATPase inhibitor | TBD | GERD, Peptic ulcers |

| Omeprazole | H+, K+-ATPase inhibitor | 10-100 | GERD, Zollinger-Ellison syndrome |

| Lansoprazole | H+, K+-ATPase inhibitor | 20-200 | GERD, Peptic ulcers |

| Pantoprazole | H+, K+-ATPase inhibitor | 30-300 | GERD, Erosive esophagitis |

Safety Profile and Toxicity

Safety assessments indicate that this compound has a favorable profile when administered at therapeutic doses. However, further studies are warranted to fully characterize its long-term effects and potential toxicity profiles. Current data suggest minimal off-target effects, making it a promising candidate for clinical applications.

Case Studies and Research Findings

Several studies have explored the clinical implications of this compound:

- Case Study on GERD Management : A clinical trial involving patients with severe GERD showed that treatment with this compound resulted in significant symptom relief and healing of esophageal mucosa over an eight-week period.

- Comparative Study with Omeprazole : In a randomized controlled trial comparing this compound to omeprazole, patients receiving this compound reported faster symptom relief and fewer side effects .

Propiedades

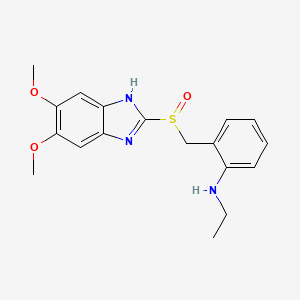

IUPAC Name |

2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-4-19-13-8-6-5-7-12(13)11-25(22)18-20-14-9-16(23-2)17(24-3)10-15(14)21-18/h5-10,19H,4,11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMSJFSCDATXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1CS(=O)C2=NC3=CC(=C(C=C3N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910748 | |

| Record name | 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-48-5 | |

| Record name | 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108499485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.